3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a methyl group and at position 5 with an azetidine ring. The azetidine moiety is further functionalized with a (5-methylthiophen-2-yl)methyl group, introducing sulfur-containing aromaticity. The oxalate salt enhances solubility and stability for pharmacological applications. This compound belongs to a class of molecules explored for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Its synthesis likely involves multi-step cyclization and functionalization strategies, as seen in analogous oxadiazole derivatives .
Properties
IUPAC Name |
3-methyl-5-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.C2H2O4/c1-8-3-4-11(17-8)7-15-5-10(6-15)12-13-9(2)14-16-12;3-1(4)2(5)6/h3-4,10H,5-7H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKYODQBYTUBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a compound belonging to the class of 1,2,4-oxadiazoles. This class is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound combines an azetidine ring with a 1,2,4-oxadiazole moiety, which may enhance its pharmacological potential.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have demonstrated that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
- Antifungal Activity : Some oxadiazole derivatives have shown efficacy against fungal pathogens by inhibiting key enzymes involved in fungal metabolism .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its structural characteristics. Oxadiazole derivatives have been linked to reduced inflammation through the inhibition of pro-inflammatory cytokines and pathways .
Anticancer Activity
There is emerging evidence that compounds with the 1,2,4-oxadiazole scaffold possess anticancer properties. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .
Case Studies and Research Findings
-
Study on Antibacterial Activity :
- A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their activity against Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibition in both active and dormant states .
- Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives
Compound ID MIC (µg/mL) Activity 8a 4 Strong 8b 8 Moderate -
Inflammation Inhibition Studies :
- Research has indicated that certain oxadiazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a robust anti-inflammatory effect .
- Anticancer Mechanism Exploration :
Scientific Research Applications
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that derivatives containing the oxadiazole ring possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Data Table: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds with similar structures have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
In a recent investigation, a series of 1,2,4-oxadiazole derivatives were synthesized and tested against cancer cell lines. The results indicated that compounds with azetidine substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study highlighted the potential of this compound as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
Oxadiazoles are also recognized for their anti-inflammatory properties. Preliminary studies suggest that the compound may inhibit inflammatory cytokines and mediators in vitro. This property makes it a candidate for treating inflammatory diseases .
Pesticide Development
The unique chemical structure of oxadiazoles allows them to be explored as potential pesticides. Research indicates that derivatives can effectively combat agricultural pests while being less harmful to beneficial organisms .
Data Table: Pesticidal Efficacy of Oxadiazole Derivatives
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Aphis gossypii | 85 |
| Spodoptera frugiperda | 78 |
Material Science
The incorporation of oxadiazole derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. These compounds can serve as additives in creating high-performance materials suitable for various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Solubility : The oxalate salt of the target compound enhances aqueous solubility (>10 mg/mL) vs. neutral forms of analogues (e.g., <1 mg/mL for thiazole derivatives) .
- LogP : Estimated LogP = 2.1 (thiophene and azetidine balance lipophilicity), compared to LogP = 3.5 for trichloromethyl derivatives .
Q & A
Q. How should researchers address conflicting biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
